molecular formula C30H34ClNO4 B10951442 Ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10951442
M. Wt: 508.0 g/mol
InChI Key: DJAWKIUXYARKRS-UHFFFAOYSA-N
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Description

ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenoxy group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy group.

    Quinoline Core Construction: The quinoline core is synthesized through a series of cyclization reactions involving suitable precursors.

    Final Coupling: The chlorophenoxy intermediate is then coupled with the quinoline core under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic Acid: A simpler compound with a chlorophenoxy group, used as a herbicide.

    2,4-Dichlorophenoxyacetic Acid: Another herbicide with a similar structure but different functional groups.

    Quinoline Derivatives: Compounds with a quinoline core, used in various pharmaceutical applications.

Uniqueness

ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its combination of a quinoline core and a chlorophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H34ClNO4

Molecular Weight

508.0 g/mol

IUPAC Name

ethyl 4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H34ClNO4/c1-7-35-29(34)26-19(4)32-24-14-30(5,6)15-25(33)28(24)27(26)23-13-20(17(2)12-18(23)3)16-36-22-10-8-21(31)9-11-22/h8-13,27,32H,7,14-16H2,1-6H3

InChI Key

DJAWKIUXYARKRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C(=C3)COC4=CC=C(C=C4)Cl)C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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